molecular formula C15H12O7 B1252232 Alphitonin CAS No. 493-36-7

Alphitonin

Cat. No. B1252232
CAS RN: 493-36-7
M. Wt: 304.25 g/mol
InChI Key: VCLACNNZBMRRES-UHFFFAOYSA-N
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Description

Alphitonin is a hydroxyaurone that is aurone substituted by hydroxy groups at positions 2, 4, 6, 3’ and 4’ respectively. It has been isolated from Alphitonia excelsa. It has a role as a plant metabolite .


Synthesis Analysis

Alphitonin is synthesized from the flavanonol taxifolin. The conversion of taxifolin to alphitonin involves a unique cascade of tautomerization processes . In the culture of Lactobacillus rhamnosus, alphitonin was detected in the supernatant, indicating that this bacterium plays a role in the synthesis of alphitonin .


Molecular Structure Analysis

The molecular formula of Alphitonin is C15H12O7 .


Physical And Chemical Properties Analysis

Alphitonin has a molecular weight of 304.25 g/mol. It has 5 hydrogen bond donors and 7 hydrogen bond acceptors .

Scientific Research Applications

Microbial Biosynthesis

Alphitonin is a product of microbial biosynthesis, particularly through the action of bacterial chalcone isomerase (CHI) found in Eubacterium ramulus. This process involves the transformation of taxifolin into alphitonin . The optimization of this biosynthetic pathway in Streptomyces albidoflavus has led to the de novo production of alphitonin, which is significant for its potential applications in biotechnology and pharmaceuticals .

Gut Microbiota Metabolism

The human gastrointestinal microbiota can transform the carbon skeleton of certain flavonoids into alphitonin . This compound may exert different biological activities, which could be beneficial for human health. Understanding the metabolism of alphitonin by gut microbiota can lead to the development of new nutraceuticals and therapeutic agents.

Antioxidant Activity

Alphitonin has been identified as a metabolite with higher antioxidant activity compared to its precursors . This property is crucial for its potential use in preventing oxidative stress-related diseases, such as cardiovascular diseases and certain types of cancer.

Enzyme Inhibition

The structural basis for taxifolin binding and reaction products to bacterial CHI has been studied, revealing insights into the enzyme’s inhibition mechanism . Alphitonin’s interaction with enzymes could be harnessed for developing new inhibitors that can be used in various therapeutic applications.

Pharmacological Potential

Alphitonin’s potential pharmacological properties, such as anti-infectivity, anti-tumor, and immune response regulation, are under investigation. Its role in specific bacterial regulators governing the expression of genes involved in root nodulation suggests a broader impact on plant-microbe interactions and human health .

properties

IUPAC Name

2-[(3,4-dihydroxyphenyl)methyl]-2,4,6-trihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-8-4-11(19)13-12(5-8)22-15(21,14(13)20)6-7-1-2-9(17)10(18)3-7/h1-5,16-19,21H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLACNNZBMRRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alphitonin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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